molecular formula C13H14BrNO3S B2691982 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide CAS No. 1052552-14-3

2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide

Cat. No.: B2691982
CAS No.: 1052552-14-3
M. Wt: 344.22
InChI Key: LWQGVKJZKOEEBY-UHFFFAOYSA-N
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Description

2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide is a synthetic organic compound featuring a thiazole ring substituted with a methyl group at position 2 and a methoxyphenylacetic acid moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-[2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S.BrH/c1-8-14-11(7-18-8)9-3-4-12(17-2)10(5-9)6-13(15)16;/h3-5,7H,6H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQGVKJZKOEEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)CC(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide typically involves the formation of the thiazole ring through well-known methods such as the Hantzsch, Cook-Heilbron, and Gabriel synthesis . These methods often use reagents like thioamides, thiourea, ammonium thiocarbamate, or dithiocarbamate. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Thiazole derivatives, including this compound, exhibit a range of biological activities:

  • Antioxidant : Protects cells from oxidative stress.
  • Analgesic : Provides pain relief.
  • Anti-inflammatory : Reduces inflammation.
  • Antimicrobial : Inhibits the growth of microorganisms.
  • Antifungal : Effective against fungal infections.
  • Antiviral : Inhibits virus replication.
  • Diuretic : Promotes urine production.
  • Anticonvulsant : Prevents seizures.
  • Neuroprotective : Protects nerve cells from damage.
  • Antitumor : Inhibits tumor growth.

Chemistry

The compound serves as a building block for synthesizing other complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds with enhanced properties.

Biology

In biological research, it acts as a probe to study processes involving thiazole derivatives. Its interactions with specific molecular targets help elucidate biochemical pathways and mechanisms of action.

Medicine

Due to its diverse biological activities, it is being investigated for therapeutic applications:

  • Antimicrobial Treatments : Efforts are underway to evaluate its efficacy against various pathogens.
  • Anti-inflammatory Therapies : Potential use in treating inflammatory disorders.

Industry

The compound is utilized in the production of:

  • Biocides and Fungicides : Effective in controlling pests and fungal infections.
  • Dyes : Used in the textile industry for coloring fabrics.
  • Chemical Reaction Accelerators : Enhances the rate of chemical reactions in industrial processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Assessment : Research indicated that the compound effectively reduced inflammation markers in vitro, supporting its use in treating inflammatory diseases .
  • Neuroprotective Effects : Experimental models showed that the compound could protect neuronal cells from oxidative damage, indicating its potential for neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole-Phenyl Core

The compound’s structural uniqueness lies in its 2-methylthiazole and 2-methoxyphenyl groups. Key comparisons with analogs include:

Compound Name Molecular Formula Substituents Key Properties Reference
2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide C₁₃H₁₄BrNO₃S - 2-Methylthiazole
- 2-Methoxyphenylacetic acid
- Hydrobromide salt
Likely enhanced solubility due to HBr salt; potential for hydrogen bonding via acetic acid group
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S - 2-Methylthiazole
- Isoxazolecarboxylic acid
Higher rigidity due to isoxazole; reduced solubility (no salt form)
N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivatives (e.g., 9c) C₁₇H₁₃BrN₄O₂S - 4-Bromophenylthiazole
- Triazole-acetamide
Increased lipophilicity from bromine; demonstrated docking affinity in enzyme studies
{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid C₁₂H₈F₃NO₃S - Trifluoromethoxyphenyl
- Acetic acid
Enhanced metabolic stability due to trifluoromethyl group; discontinued due to synthesis challenges

Key Observations :

  • Solubility: The hydrobromide salt of the target compound likely offers superior aqueous solubility compared to non-salt analogs like 5-(2-methylthiazol-4-yl)isoxazolecarboxylic acid .
  • Synthetic Complexity : Derivatives with trifluoromethoxy or triazole groups (e.g., 9c, ) require multi-step syntheses, whereas the target compound’s structure may simplify synthesis via direct coupling reactions .
Pharmacokinetic and Functional Group Comparisons
  • Thiazole vs.
  • Acetic Acid Moiety: The acetic acid group enables salt formation (hydrobromide) and hydrogen bonding, contrasting with neutral analogs like (2-methylthiazol-4-yl)methanol (), which lack ionizable groups .

Biological Activity

2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide (CAS No. 1052552-14-3) is a thiazole derivative known for its diverse biological activities. Thiazole compounds are recognized for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}BrNO3_3S, with a molecular weight of 344.22 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

PropertyValue
IUPAC Name2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid; hydrobromide
Molecular FormulaC13_{13}H14_{14}BrNO3_3S
Molecular Weight344.22 g/mol
CAS Number1052552-14-3

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring can modulate biochemical pathways and influence enzyme activity or receptor signaling in biological systems. This modulation may lead to therapeutic effects such as:

  • Antimicrobial Activity : The compound has shown efficacy against various bacteria and fungi.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to pain relief.
  • Antitumor Properties : Potential mechanisms include induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Activity Type
2-[2-Methoxy...acetic acid hydrobromideTBDAntibacterial
Standard (Ampicillin)100Antibacterial
Standard (Ciprofloxacin)25Antibacterial

Note: TBD = To Be Determined based on specific studies.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in various studies. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response.

Antitumor Activity

Preliminary investigations suggest that this compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is necessary to elucidate these pathways.

Case Studies

Several studies have explored the pharmacological effects of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against different pathogens. The results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting potential for clinical application in resistant infections .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of thiazole derivatives in animal models. The results showed a significant reduction in inflammatory markers following treatment with these compounds .
  • Cancer Cell Line Studies : Research involving cancer cell lines demonstrated that specific thiazole derivatives could inhibit cell proliferation and induce apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and acid-base neutralization. For example:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives under reflux in ethanol .
  • Step 2 : Coupling the thiazole moiety to a methoxy-substituted phenylacetic acid backbone using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in a DMF/water solvent system at 80–100°C .
  • Step 3 : Hydrobromide salt formation via treatment with HBr in acetic acid, followed by recrystallization from ethanol/water .
  • Optimization : Reaction progress is monitored via TLC, and yields are improved by adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and solvent polarity .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and FT-IR (C=O stretch at ~1700 cm⁻¹, thiazole C-N stretch at ~1450 cm⁻¹) .
  • Elemental Analysis : C, H, N, S, and Br percentages are compared against theoretical values (e.g., C: ~48%, Br: ~15%) .
  • HPLC : Purity >98% confirmed using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Label with CAS 5255-33-4 and hazard symbols (irritant) .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors linked to the compound’s bioactivity (e.g., PPAR-γ for hypoglycemic studies) .
  • Docking Workflow :

Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: 1I7I) using AutoDock Tools.

Run docking simulations (Lamarckian GA, 100 runs) to calculate binding energies (ΔG ≤ −8 kcal/mol suggests strong binding) .

  • Validation : Compare docking poses with crystallographic data from analogs (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidinedione) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for glucose uptake assays) and control compounds (e.g., metformin) .
  • Data Normalization : Express activity as % inhibition relative to baseline, accounting for batch-to-batch compound variability via HPLC purity checks .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets from independent studies .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Methodological Answer :

  • Derivative Synthesis : Modify the thiazole (e.g., 4-Cl, 4-Br substituents) or methoxy group (e.g., ethoxy, propoxy) via nucleophilic substitution .
  • Activity Testing : Screen derivatives in vitro (e.g., α-glucosidase inhibition) and in vivo (e.g., hypoglycemic response in Wistar rats) .
  • SAR Trends : Correlate substituent electronegativity (Hammett σ values) with bioactivity using QSAR models (R² > 0.85 indicates predictive validity) .

Q. What in vivo experimental designs are optimal for evaluating pharmacological efficacy and toxicity?

  • Methodological Answer :

  • Dose Escalation : Administer 10–100 mg/kg orally to diabetic mice, monitoring blood glucose (glucometer) and liver enzymes (ALT/AST kits) .
  • Histopathology : Post-sacrifice, analyze pancreatic tissues (H&E staining) for β-cell regeneration .
  • PK/PD Modeling : Calculate AUC, Cₘₐₓ, and t₁/₂ via LC-MS/MS plasma analysis .

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